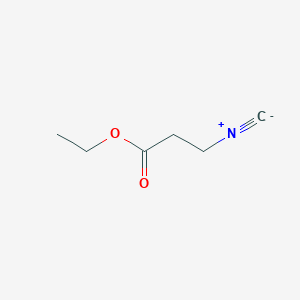

Ethyl isocyanopropionate

CAS No.: 2920-08-3

Cat. No.: VC3839974

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2920-08-3 |

|---|---|

| Molecular Formula | C6H9NO2 |

| Molecular Weight | 127.14 g/mol |

| IUPAC Name | ethyl 3-isocyanopropanoate |

| Standard InChI | InChI=1S/C6H9NO2/c1-3-9-6(8)4-5-7-2/h3-5H2,1H3 |

| Standard InChI Key | OWGWPQZQJKIGCB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC[N+]#[C-] |

| Canonical SMILES | CCOC(=O)CC[N+]#[C-] |

Introduction

Chemical and Physical Properties

Ethyl 2-isocyanatopropionate is a clear, colorless to pale yellow liquid with a pungent odor typical of isocyanates. Key physicochemical properties are summarized below:

The compound’s reactivity stems from the isocyanate group, which undergoes rapid reactions with amines, alcohols, and water to form ureas, urethanes, and carbamic acids, respectively . Its instability in humid environments necessitates storage under anhydrous conditions .

Synthesis Methods

Phosgene-Free Synthesis

Modern protocols emphasize phosgene alternatives. A patented one-step method (CN102659631B) utilizes trichloromethyl carbonate (diphosgene surrogate) and ethylamine hydrochloride in xylene solvent with a catalyst (alkylammonium/benzyl ammonium salts) :

-

Catalyst Preparation: Alkylammonium and benzyl ammonium salts are refluxed in ether, dried, and powdered.

-

Reaction: Ethylamine hydrochloride (150–200 kg) and trichloromethyl carbonate (200–300 kg) are heated in xylene at 135–140°C, yielding ethyl isocyanopropionate after distillation.

This method eliminates phosgene, reducing hazardous waste and improving operational safety.

Applications in Industry and Research

Polymer Chemistry

Ethyl 2-isocyanatopropionate serves as a crosslinking agent in polyurethane foams and coatings. Its β-isocyanate group enhances steric accessibility, facilitating rapid curing in adhesives and elastomers .

Pharmaceutical Intermediates

The compound is a precursor in synthesizing peptidomimetics and urea derivatives. For example, it reacts with amines to form carbamates, which are integral to protease inhibitors and anticancer agents .

Biochemical Labeling

Recent advances in bioorthogonal chemistry exploit isocyanides for protein and glycan labeling. Ethyl 2-isocyanatopropionate’s small size (bond length: 1.17 Å) minimizes steric hindrance, enabling precise modifications in live-cell imaging .

Comparative Analysis with Analogous Compounds

| Compound | Molecular Formula | Reactivity | Applications |

|---|---|---|---|

| Ethyl isocyanate | High volatility | Pesticides, polymers | |

| Methyl isocyanopropionate | Slower hydrolysis | Specialty coatings | |

| Phenyl isocyanate | Aromatic stability | High-performance resins |

Ethyl 2-isocyanatopropionate’s balanced reactivity and steric profile make it preferable for fine chemical synthesis compared to more volatile or inert analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume